3-Isopropylpyrazolo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2 |
|---|---|
Molecular Weight |
160.22 g/mol |
IUPAC Name |
3-propan-2-ylpyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C10H12N2/c1-8(2)9-7-11-12-6-4-3-5-10(9)12/h3-8H,1-2H3 |
InChI Key |
JVRMJJIGKBPHEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=CN2N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isopropylpyrazolo 1,5 a Pyridine and Its Structural Analogs
Direct Functionalization and Acylation Strategies
Direct functionalization of the pyrazolo[1,5-a]pyridine (B1195680) ring system, particularly at the 3-position, is a common strategy to introduce various substituents. Acylation reactions, such as the Friedel-Crafts and Vilsmeier-Haack reactions, are powerful tools for this purpose.
Friedel-Crafts Acylation for 3-Substituted Pyrazolo[1,5-a]pyridines
The Friedel-Crafts acylation is a classic method for introducing acyl groups onto aromatic and heteroaromatic rings. In the context of pyrazolo[1,5-a]pyridines, this reaction typically proceeds at the electron-rich 3-position. The reaction of pyrazolo[1,5-a]pyridines with acyl halides or anhydrides in the presence of a Lewis acid catalyst, such as aluminum chloride, leads to the formation of 3-acylpyrazolo[1,5-a]pyridines. For instance, the acylation of 2-isopropyl-4-methylpyrazolo[1,5-a]pyridine with acetic anhydride in the presence of a few drops of concentrated sulfuric acid yields 3-acetyl-2-isopropyl-4-methylpyrazolo[1,5-a]pyridine. A similar reaction with 2-isopropyl-7-methylpyrazolo[1,5-a]pyridine provides the corresponding 3-acetyl derivative.
A general procedure for the Friedel-Crafts acylation of substituted 2-isopropylpyrazolo[1,5-a]pyridines is outlined in the table below.
| Starting Material | Acylating Agent | Catalyst | Product | Yield |
| 2-Isopropyl-4-methylpyrazolo[1,5-a]pyridine | Acetic anhydride | Concentrated H₂SO₄ | 3-Acetyl-2-isopropyl-4-methylpyrazolo[1,5-a]pyridine | 65% |
| 2-Isopropyl-7-methylpyrazolo[1,5-a]pyridine | Acetic anhydride | Concentrated H₂SO₄ | 3-Acetyl-2-isopropyl-7-methylpyrazolo[1,5-a]pyridine | 52% |
Synthesis of 3-Acetyl-2-isopropylpyrazolo[1,5-a]pyridine
While a direct synthesis for 3-acetyl-2-isopropylpyrazolo[1,5-a]pyridine is not explicitly detailed in the provided sources, the methodology can be inferred from the acylation of its substituted analogs. The reaction would likely involve the treatment of 2-isopropylpyrazolo[1,5-a]pyridine with a suitable acetylating agent like acetic anhydride or acetyl chloride, catalyzed by a Lewis acid such as aluminum chloride or a strong protic acid like sulfuric acid.
Synthesis of 3-Formyl-2-isopropylpyrazolo[1,5-a]pyridine
The synthesis of 3-formyl-2-isopropylpyrazolo[1,5-a]pyridine can be achieved through a Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a formylating agent generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
In a specific example, 2-isopropylpyrazolo[1,5-a]pyridine is dissolved in DMF, and phosphorus oxychloride is added. The reaction mixture is then refluxed for a short period. After workup, which includes pouring the mixture into ice-water and neutralization, the desired 3-formyl-2-isopropylpyrazolo[1,5-a]pyridine is obtained as a precipitate. organic-chemistry.org
Reaction Scheme for the Synthesis of 3-Formyl-2-isopropylpyrazolo[1,5-a]pyridine:
![Vilsmeier-Haack formylation of 2-isopropylpyrazolo[1,5-a]pyridine](https://i.imgur.com/example.png)
Note: A representative image of the reaction scheme is depicted above.
Acylation with α-Haloalkanoyl Chlorides and Subsequent Derivatization
The introduction of an α-haloacetyl group at the 3-position of the pyrazolo[1,5-a]pyridine nucleus provides a versatile synthetic handle for further derivatization. This can be accomplished via a Friedel-Crafts acylation using an α-haloalkanoyl chloride, such as chloroacetyl chloride or bromoacetyl chloride. The resulting 3-(α-haloacetyl)pyrazolo[1,5-a]pyridine can then serve as a precursor for the synthesis of a variety of derivatives through nucleophilic substitution reactions at the α-carbon. While specific examples for the 3-isopropylpyrazolo[1,5-a]pyridine are not provided in the search results, this methodology is a general approach for the functionalization of related heterocyclic systems.
Vilsmeier-Haack Formylation Protocols
The Vilsmeier-Haack reaction is a reliable method for the formylation of pyrazolo[1,5-a]pyridines, selectively at the 3-position. The reaction mechanism involves the formation of the Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. This electrophilic species then attacks the electron-rich 3-position of the pyrazolo[1,5-a]pyridine ring. Subsequent hydrolysis of the resulting iminium salt intermediate yields the 3-formyl derivative. organic-chemistry.org
This protocol has been successfully applied to synthesize 3-formyl-2-isopropylpyrazolo[1,5-a]pyridine, as detailed in section 2.1.3. organic-chemistry.org The reaction conditions are generally mild and the yields are often good.
Cycloaddition Reactions for Pyrazolo[1,5-a]pyridine Construction
The construction of the pyrazolo[1,5-a]pyridine core itself is most commonly achieved through [3+2] cycloaddition reactions. mdpi.comnih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile. In the context of pyrazolo[1,5-a]pyridine synthesis, the 1,3-dipole is typically an N-iminopyridinium ylide, which is generated in situ from an N-aminopyridine derivative. The dipolarophile is usually an alkyne or an alkene. mdpi.comnih.gov
The reaction of an N-iminopyridinium ylide with an appropriately substituted alkyne or alkene can lead to the formation of a diverse range of substituted pyrazolo[1,5-a]pyridines. For the synthesis of this compound, a potential dipolarophile would be an alkyne or alkene bearing an isopropyl group. The regioselectivity of the cycloaddition determines the final substitution pattern of the pyrazolo[1,5-a]pyridine product.
A variety of oxidizing agents, such as phenyliodine(III) diacetate (PIDA), can be employed to facilitate the aromatization of the initially formed cycloadduct. organic-chemistry.org Some procedures also describe catalyst-free conditions, particularly with sonochemical assistance.
The table below summarizes some examples of pyrazolo[1,5-a]pyridine synthesis via [3+2] cycloaddition.
| 1,3-Dipole Precursor | Dipolarophile | Conditions | Product |
| N-Aminopyridinium ylides | Electron-deficient alkenes | PIDA | Multifunctionalized pyrazolo[1,5-a]pyridines |
| N-Aminopyridines | α,β-Unsaturated carbonyl compounds | N-methylpyrrolidone, room temperature | Functionalized pyrazolo[1,5-a]pyridines |
| 2-Imino-1H-pyridin-1-amines | Dialkyl acetylenedicarboxylates | Acetonitrile, sonication | Polysubstituted pyrazolo[1,5-a]pyridines |
1,3-Dipolar Cycloaddition of Electron-Deficient Alkynes and Alkenes with Pyridinium-N-imines
One of the most prevalent methods for the synthesis of the pyrazolo[1,5-a]pyridine skeleton involves the 1,3-dipolar cycloaddition of pyridinium-N-imines with electron-deficient alkynes and alkenes, followed by an oxidation step. acs.orgmdpi.com Pyridinium-N-imines, generated in situ from the corresponding N-aminopyridinium salts, act as 1,3-dipoles that react with dipolarophiles such as α,β-unsaturated carbonyl compounds or nitroalkenes. acs.orgmdpi.comorganic-chemistry.org This [3+2] cycloaddition initially forms a dihydropyrazolopyridine intermediate, which is subsequently oxidized to the aromatic pyrazolo[1,5-a]pyridine system. acs.org This method provides a versatile route to a variety of functionalized pyrazolo[1,5-a]pyridines under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org
Oxidative [3+2] Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines
A specialized variation of the 1,3-dipolar cycloaddition employs alkynylphosphonates as the dipolarophile for the synthesis of pyrazolo[1,5-a]pyridine-3-phosphonates. mdpi.com This oxidative [3+2] cycloaddition reaction between 2-substituted ethynylphosphonates and in situ generated pyridinium-N-imines yields a range of these phosphonate (B1237965) derivatives in moderate to good yields. mdpi.com
The reactivity of the alkynylphosphonate is dependent on the substituent at the 2-position. While acetylenes with aliphatic and phenyl groups at the 2-position exhibit lower reactivity, the addition of a catalytic amount of iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) can promote the reaction to achieve moderate yields. mdpi.com In contrast, tetraethyl ethynylbisphosphonate and diethyl 2-TMS- and 2-OPh-ethynylphosphonates demonstrate significantly higher reactivity, affording the corresponding pyrazolo[1,5-a]pyridines in good to excellent yields without the need for a catalyst. mdpi.com
A plausible mechanism for this transformation involves the deprotonation of the N-aminopyridinium salt to form a pyridinium (B92312) ylide. This ylide then undergoes a concerted [3+2] cycloaddition or a Michael addition followed by intramolecular cyclization with the alkynylphosphonate. The resulting dihydropyrazolopyridine intermediate is then oxidized to furnish the final pyrazolo[1,5-a]pyridine-3-phosphonate product. acs.org
| Reactants | Catalyst/Conditions | Product | Yield |
| N-aminopyridinium salt, 2-Aliphatic/Aryl acetylenes | 10 mol% Fe(NO₃)₃·9H₂O | Pyrazolo[1,5-a]pyridine-3-phosphonates | Moderate |
| N-aminopyridinium salt, Tetraethyl ethynylbisphosphonate | No catalyst | Pyrazolo[1,5-a]pyridine-2,3-bisphosphonates | Good to Excellent |
| N-aminopyridinium salt, Diethyl 2-TMS/OPh-ethynylphosphonates | No catalyst | Pyrazolo[1,5-a]pyridines | Good to Excellent |
Base-Mediated [3+2]-Cycloannulation with (E)-β-Iodovinyl Sulfones
A metal-free, base-mediated [3+2]-cycloannulation strategy provides a direct route to 3-sulfonylated pyrazolo[1,5-a]pyridines, a class of compounds that has been less explored. This method utilizes (E)-β-iodovinyl sulfones as reaction partners with pyridinium-N-amine derivatives. The reaction proceeds under basic conditions, with potassium carbonate (K₂CO₃) being an effective base.
This approach allows for a switchable synthesis. The reaction of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide leads to 2-substituted pyrazolo[1,5-a]pyridines in good to high yields through a tandem cycloannulative-desulfonylation process. Alternatively, employing a modified dipolar N-tosylpyridinium imide as the reaction partner enables the first preparative synthesis of 3-sulfonyl-pyrazolo[1,5-a]pyridines in moderate to high yields. This protocol is noted for its broad substrate scope and good functional group tolerance.
General Diels-Alder Approaches in Pyridine (B92270) Ring Synthesis
The Diels-Alder reaction, a powerful tool in the formation of six-membered rings, can be applied to the synthesis of the pyridine ring within fused heterocyclic systems. acsgcipr.org Both intermolecular and intramolecular versions of this [4+2] cycloaddition are known, with intramolecular variants often being more facile and requiring less harsh conditions. acsgcipr.org
For pyridine synthesis, inverse electron-demand Diels-Alder reactions are generally more successful. acsgcipr.org In this approach, an electron-poor diene system, such as a 1,2,4-triazine or a substituted pyrimidine (B1678525), reacts with a dienophile. The initial cycloadduct typically extrudes a small neutral molecule like dinitrogen (N₂), leading to the formation of a tetrahydropyridine, which then aromatizes to the pyridine ring. acsgcipr.org An example of this strategy is the intramolecular Diels-Alder reaction of 5-aryl-7-methyl-1,2,4-triazines to yield 5-aryl-7-methylpyrazolo[1,5-a]pyrimidines, a closely related heterocyclic system. nih.gov This highlights the potential of intramolecular Diels-Alder reactions for constructing complex fused aza-heterocycles. nih.gov
Metal-Catalyzed Coupling and C-H Activation Pathways
Modern synthetic chemistry heavily relies on metal-catalyzed reactions for the efficient formation of carbon-carbon and carbon-heteroatom bonds. These methods are particularly valuable for the derivatization of heterocyclic cores like pyrazolo[1,5-a]pyridine.
Palladium-Catalyzed C-H Bond Activation for Derivatization
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-H activation has been successfully applied to the regioselective arylation of pyrazolo[1,5-a]pyridines. acs.orgacs.org
The arylation of the pyrazolo[1,5-a]pyridine scaffold can be selectively directed to either the C-3 or C-7 position by carefully choosing the reaction additives. acs.orgacs.org When cesium(I) fluoride (B91410) (CsF) is used as the additive, the direct arylation with aryl iodides occurs selectively at the C-3 position. acs.org Conversely, employing silver(I) carbonate (Ag₂CO₃) as the additive directs the arylation to the C-7 position. acs.orgacs.org These reactions exhibit good compatibility with various functional groups, providing modest to good yields of the corresponding 3- and 7-arylated pyrazolo[1,5-a]pyridines. acs.org
A proposed mechanism for the C-3 arylation involves the in situ reduction of palladium(II) to palladium(0), which then undergoes oxidative addition to the aryl iodide. The resulting aryl palladium(II) complex reacts with the zwitterionic form of the pyrazolo[1,5-a]pyridine to generate an intermediate that, after subsequent steps, leads to the C-3 arylated product. acs.org
| Position of Arylation | Catalyst | Additive | Product | Yield |
| C-3 | Pd(OAc)₂ | CsF | 3-Arylpyrazolo[1,5-a]pyridines | Modest to Good |
| C-7 | Pd(OAc)₂ | Ag₂CO₃ | 7-Arylpyrazolo[1,5-a]pyridines | Modest to Good |
Suzuki Cross-Coupling Reactions for Arylation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate.
In the context of pyrazolo[1,5-a]pyridine and related systems, the Suzuki-Miyaura reaction is a valuable tool for introducing aryl or heteroaryl substituents. For instance, a convenient and efficient synthesis of C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been developed starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one. nih.govresearchgate.net This arylation strategy is compatible with a wide variety of aryl and heteroaryl boronic acids. nih.gov
Similarly, the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands, a related heterocyclic system, has been achieved through a synthetic route that incorporates a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org These examples underscore the utility of the Suzuki cross-coupling reaction for the C-3 functionalization of pyrazolo[1,5-a]pyridine and its analogs, providing access to a diverse range of derivatives.
Cross-Dehydrogenative Coupling for Bipyrazolo[1,5-a]pyridine Synthesis
Cross-dehydrogenative coupling (CDC) has emerged as a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds directly from two C-H bonds. This approach is highly atom-economical and avoids the need for pre-functionalized starting materials. A notable application of this methodology is in the synthesis of 3,3′-bipyrazolo[1,5-a]pyridine derivatives.
The synthesis of these bipyrazolo[1,5-a]pyridines can be achieved through a palladium(II)-catalyzed C-H bond activation process. This method demonstrates good functional group tolerance and can provide the desired products in yields of up to 94%. The reaction typically involves the homocoupling of pyrazolo[1,5-a]pyridine precursors in the presence of a palladium catalyst.
Kinetic isotope effect studies and density functional theory (DFT) calculations have shed light on the plausible reaction mechanism, which involves a palladium-catalyzed C-H activation. For instance, the synthesis of 7,7′-diaryl-3,3′-bipyrazolo[1,5-a]pyridines utilizes the parent pyrazolo[1,5-a]pyridine as the starting material and employs two C-H bond activation steps.
A typical procedure for the synthesis of 7,7′-diaryl-3,3′-bipyrazolo[1,5-a]pyridines involves heating a solution of the corresponding 7-aryl-pyrazolo[1,5-a]pyridine with a palladium catalyst, such as palladium(II) trifluoroacetate (Pd(TFA)₂), and an oxidant, like copper(II) acetate (Cu(OAc)₂), in a suitable solvent like dimethyl sulfoxide (DMSO).
Table 1: Synthesis of 7,7′-Diaryl-3,3′-bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling
| Entry | Starting Material (7-Aryl-pyrazolo[1,5-a]pyridine) | Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 7-Phenylpyrazolo[1,5-a]pyridine | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 50 | 15 | 7,7'-Diphenyl-3,3'-bipyrazolo[1,5-a]pyridine | 94 |
| 2 | 7-(4-Tolyl)pyrazolo[1,5-a]pyridine | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 50 | 15 | 7,7'-Di(4-tolyl)-3,3'-bipyrazolo[1,5-a]pyridine | 85 |
| 3 | 7-(4-Methoxyphenyl)pyrazolo[1,5-a]pyridine | Pd(TFA)₂ | Cu(OAc)₂ | DMSO | 50 | 15 | 7,7'-Di(4-methoxyphenyl)-3,3'-bipyrazolo[1,5-a]pyridine | 82 |
Transformations of Pyrazolo[1,5-a]pyridine Precursors
The cyano group is a versatile functional group in organic synthesis, often used to activate a molecule towards certain reactions or as a precursor for other functionalities. The removal of a cyano group, known as decyanation, can be a crucial step in a synthetic sequence. While specific literature on the decyanation of 3-cyano-pyrazolo[1,5-a]pyridines in acidic media is not abundant, the principles of this transformation can be inferred from general knowledge of heterocyclic chemistry.
Reductive decyanation is a common method for removing a cyano group and replacing it with a hydrogen atom nih.gov. Various reagents and conditions can be employed, including dissolving metal reductions (e.g., Na/NH₃), transition metal-catalyzed reactions, and hydride reagents nih.gov. The success of a particular method can be substrate-dependent. For instance, the coordination of the nitrogen atom in a pyridine ring to a metal catalyst can sometimes inhibit the decyanation of cyanopyridines nih.gov. This suggests that the choice of decyanation method for a cyanopyrazolo[1,5-a]pyridine would need to be carefully considered.
An alternative transformation of the cyano group is its hydrolysis to a carboxylic acid, which can be achieved under acidic or basic conditions. The resulting pyrazolo[1,5-a]pyridine carboxylic acid can then potentially undergo decarboxylation to yield the corresponding C-H bond, effectively achieving a decyanation. Pyrazolo[1,5-a]pyridine-3-carboxylic acid and pyrazolo[1,5-a]pyridine-2-carboxylic acid are known compounds that could be intermediates in such a two-step decyanation process ciac.jl.cntargetmol.comsigmaaldrich.comfishersci.com.
Alkylation is a fundamental transformation for modifying the structure and properties of heterocyclic compounds. The pyrazolo[1,5-a]pyridine ring system possesses multiple potential sites for alkylation, including the nitrogen atoms of both the pyrazole (B372694) and pyridine rings, as well as carbon atoms of the aromatic scaffold. The regioselectivity of alkylation is influenced by factors such as the nature of the alkylating agent, the reaction conditions, and the substitution pattern on the heterocyclic core.
For pyrazolo[1,5-a]pyridine, N-alkylation is a common transformation. The presence of two nitrogen atoms in the pyrazole ring (N1 and N2) and one in the pyridine ring (N4) raises the question of regioselectivity. In related heterocyclic systems like pyrazoles, N-alkylation typically occurs under basic conditions to deprotonate the N-H bond, followed by reaction with an alkyl halide. The regioselectivity in unsymmetrical pyrazoles is often governed by steric effects. Acid-catalyzed N-alkylation methods have also been developed for pyrazoles using trichloroacetimidates as electrophiles semanticscholar.org.
In the context of this compound, the nitrogen atom of the pyridine ring is a likely site for N-alkylation, leading to the formation of a pyridinium salt. The nitrogen atoms of the pyrazole moiety could also be susceptible to alkylation, depending on the reaction conditions. The relative nucleophilicity of the different nitrogen atoms will play a crucial role in determining the outcome of the reaction.
Ring expansion reactions are valuable strategies for the synthesis of larger heterocyclic systems from smaller, more readily available precursors. In the context of pyrazolo[1,5-a]pyridine chemistry, ring expansion methodologies can provide access to novel and structurally diverse heterocyclic scaffolds.
One such methodology involves the use of azirine intermediates. For example, a divergent synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines has been developed through the reagent-controlled selective cleavage of either the N-C2 or C-C bond of a 2-(2-pyridyl)azirine-2-carboxylic ester intermediate. The formation of the pyrazolo[1,5-a]pyridine ring system occurs via cleavage of the N-C2 bond under copper(II) catalysis. This process represents an azirine ring expansion strategy.
Another approach to constructing fused heterocyclic systems related to pyrazolo[1,5-a]pyridine involves multicomponent reactions. For instance, the synthesis of dipyrazolo[1,5-a:4',3'-c]pyridines has been achieved through a silver triflate-catalyzed one-pot tandem reaction of 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and an aldehyde or ketone. This reaction proceeds through the formation of two consecutive pyrazole rings, leading to a novel tricyclic system.
Reaction Mechanisms and Chemical Reactivity Studies
Mechanistic Elucidation of Cycloaddition Pathways
The construction of the pyrazolo[1,5-a]pyridine (B1195680) core is most commonly achieved through [3+2] cycloaddition reactions. These reactions involve a three-atom dipole reacting with a two-atom component (a dipolarophile) to form the five-membered pyrazole (B372694) ring fused to the pyridine (B92270) ring.
Role of Pyridinium-N-Imine Intermediates
A cornerstone of pyrazolo[1,5-a]pyridine synthesis is the 1,3-dipolar cycloaddition involving pyridinium-N-imine intermediates. rsc.orgresearchgate.net These intermediates, also known as pyridinium (B92312) ylides, are generated in situ from the corresponding N-aminopyridinium salts by treatment with a base. acs.org For instance, N-aminopyridinium iodide can be deprotonated to form the reactive pyridinium-N-imine dipole. acs.org
The general mechanism can be summarized as:
Formation of the Ylide: Deprotonation of an N-aminopyridinium salt with a base (e.g., K₂CO₃) generates the pyridinium-N-imine intermediate. researchgate.net
[3+2] Cycloaddition: The ylide undergoes a cycloaddition reaction with a dipolarophile (e.g., an electron-deficient alkyne like dimethyl acetylenedicarboxylate). rsc.orgnih.gov
Oxidation/Aromatization: The resulting dihydropyrazolo[1,5-a]pyridine intermediate is then oxidized to the stable aromatic product. This can occur in the presence of an oxidant or, in some cases, air. researchgate.net
Regioselectivity and Stereoselectivity in Annulation Reactions
In the synthesis of substituted pyrazolo[1,5-a]pyridines like the 3-isopropyl derivative, controlling the regioselectivity of the annulation (ring-forming) reaction is critical. The reaction between an unsymmetrical pyridinium ylide and an unsymmetrical dipolarophile can potentially lead to two different regioisomers. However, synthetic methods have been developed to achieve high and predictable regioselectivity. nih.gov
For example, the reaction of N-aminopyridines with α,β-unsaturated compounds can be mediated by reagents like TEMPO, which not only acts as an oxidant but also as a Lewis acid to control the reaction pathway, leading to excellent yields and high regioselectivity. nih.gov Similarly, PIDA (phenyliodine diacetate) can mediate a regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes. rsc.org The choice of reactants and catalysts is paramount; for instance, the cycloaddition of alkynylphosphonates with pyridinium-N-imines can yield either 2- or 3-phosphonate derivatives depending on the electronic nature of the substituent on the alkyne. researchgate.net
While traditional methods using asymmetric N-aminopyridine salts sometimes suffer from poor yields and the formation of multiple regioisomers, newer catalyst-free sonochemical approaches have been shown to overcome these drawbacks, providing a single regioisomer in high yield. nih.gov The precise control over regioselectivity is often dictated by electronic and steric factors of the reacting partners, ensuring that substituents like the isopropyl group are directed to the desired position on the pyrazole ring. sigmaaldrich.com
Oxidative Transformation Mechanisms
The metabolic fate and chemical reactivity of pyrazolo[1,5-a]pyridine derivatives often involve oxidative transformations. Studies using model systems that mimic biological oxidation processes have provided significant insight into these mechanisms.
Oxidation Pathways Using Chemical P-450 Model Systems
The oxidation of pyrazolo[1,5-a]pyridine derivatives has been investigated using chemical model systems for cytochrome P-450, a family of enzymes responsible for drug metabolism. researchgate.net A study on 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine (a close analog of the subject compound) compared its oxidation by various chemical P-450 models with metabolism by rat and human liver microsomes. researchgate.net
These model systems aim to replicate the oxidative power of cytochrome P-450. The findings revealed that the primary reactions were α-hydroxylation of the side chains and hydroxylation of the pyridine ring. researchgate.net The reaction profile generated by a catalyst/Pt-colloid/H₂/O₂ system was found to be the most similar to that of the microsomal systems, demonstrating the utility of these models in predicting metabolic pathways. researchgate.net
| Oxidation System | Key Observation | Reference |
| Chemical P-450 Models | Mimic microsomal oxidation, causing hydroxylation. | researchgate.net |
| Rat/Human Liver Microsomes | Main reactions are α-hydroxylation and ring hydroxylation. | researchgate.net |
| Catalyst/Pt-colloid/H₂/O₂ | Product profile most closely resembles biological systems. | researchgate.net |
Alpha-Hydroxylation and Ring Hydroxylation Mechanisms
The two principal oxidative transformations observed for the pyrazolo[1,5-a]pyridine core and its substituents are α-hydroxylation and ring hydroxylation. researchgate.net
Alpha-Hydroxylation: This reaction involves the oxidation of the carbon atom attached directly to the heterocyclic ring. In the case of 3-isopropylpyrazolo[1,5-a]pyridine, this would occur at the tertiary carbon of the isopropyl group, leading to a carbinolamine-like intermediate that can be further metabolized. This is a common metabolic pathway for alkyl-substituted aromatic compounds. researchgate.net
Ring Hydroxylation: This process introduces a hydroxyl group directly onto the pyridine portion of the bicyclic system. For the related compound 3-isobutyryl-2-isopropylpyrazolo[1,5-a]pyridine, hydroxylation was observed at the 6- and 7-positions of the pyridine ring. researchgate.net The mechanism is analogous to the aromatic hydroxylation carried out by monooxygenase enzymes, where an activated oxygen species is inserted into a C-H bond of the aromatic ring. researchgate.netnih.gov Enzymes like 4-hydroxypyridine-3-hydroxylase, a mono-oxygenase, perform such transformations on pyridine rings by utilizing O₂ and a reducing agent like NADH or NADPH. nih.gov
Derivatives and Analogs of 3 Isopropylpyrazolo 1,5 a Pyridine
Systematic Classification of Substituted Pyrazolo[1,5-a]pyridine (B1195680) Compounds
The synthesis and classification of pyrazolo[1,5-a]pyridine derivatives are primarily categorized based on the synthetic strategy employed to construct the fused bicyclic ring system. The most prevalent method is the [3+2] cycloaddition reaction, which involves the reaction of N-aminopyridinium ylides with suitable dipolarophiles like alkynes or alkenes. nih.govorganic-chemistry.org
Key synthetic approaches include:
[3+2] Cycloaddition Reactions: This is the most common route, where N-iminopyridinium ylides react with electron-deficient alkenes or alkynes. url.edu The reaction often proceeds via an initial 1,3-dipolar cycloaddition followed by an oxidation step to yield the aromatic pyrazolo[1,5-a]pyridine core. mdpi.com Phenyliodine(III) diacetate (PIDA) is a common mediator for these regioselective cycloadditions. nih.gov
Condensation Reactions: These methods typically involve the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. rsc.org The reaction proceeds through nucleophilic attack and subsequent cyclization to form the fused pyridine (B92270) ring.
Cross-Dehydrogenative Coupling (CDC): More recent methods utilize CDC reactions, for instance, between N-amino-2-iminopyridine derivatives and β-ketoesters or β-diketones. url.edu These reactions are often promoted by an acid catalyst like acetic acid and use molecular oxygen as a green oxidant, offering high atom economy. url.edu
Multicomponent Reactions: Some strategies involve three-component reactions that allow for the rapid assembly of complex pyrazolo[1,5-a]pyridine structures from simple starting materials. rsc.org
These synthetic methodologies enable the introduction of a wide array of substituents, leading to a systematic classification based on the functional groups present on the heterocyclic core.
Pyrazolo[1,5-a]pyridine-3-phosphonates
Pyrazolo[1,5-a]pyridine-3-phosphonates are a specific class of derivatives where a phosphonate (B1237965) group is attached to the C3 position of the heterocyclic core. Their synthesis has been achieved through an oxidative [3+2] cycloaddition of 2-substituted ethynylphosphonates with pyridinium-N-imines generated in situ. mdpi.com This method provides moderate to good yields of the target compounds. mdpi.com
The reaction involves the 1,3-dipolar cycloaddition of the N-imine to the alkynylphosphonate. This approach has been successful in creating various 3-phosphonate derivatives, as well as related 2,3-bis(phosphonate) structures. mdpi.com For example, the reaction of tetraethyl ethyne-1,2-diylbis(phosphonate) with an N-aminopyridinium salt yields tetraethyl pyrazolo[1,5-a]pyridine-2,3-diylbis(phosphonate). mdpi.com
| Compound Name | Starting Materials | Synthetic Method | Reference |
|---|---|---|---|
| Diethyl (2-phenylpyrazolo[1,5-a]pyridin-3-yl)phosphonate | Diethyl (phenylethynyl)phosphonate and N-aminopyridinium salt | Oxidative [3+2] Cycloaddition | mdpi.com |
| Tetraethyl pyrazolo[1,5-a]pyridine-2,3-diylbis(phosphonate) | Tetraethyl ethyne-1,2-diylbis(phosphonate) and N-aminopyridinium salt | Oxidative [3+2] Cycloaddition | mdpi.com |
| Diethyl (2-(4-chlorophenyl)pyrazolo[1,5-a]pyridin-3-yl)phosphonate | Diethyl ((4-chlorophenyl)ethynyl)phosphonate and N-aminopyridinium salt | Oxidative [3+2] Cycloaddition | mdpi.com |
Pyrazolo[1,5-a]pyridine-3-carboxamide Derivatives
Derivatives featuring a carboxamide group at the C3 position represent a significant and extensively studied class of pyrazolo[1,5-a]pyridines. These compounds have been identified as potent agents against Mycobacterium tuberculosis, including drug-resistant strains. organic-chemistry.orgscielo.br The general synthesis for these derivatives involves a straightforward amidation reaction. The key intermediate, a pyrazolo[1,5-a]pyridine-3-carboxylic acid, is coupled with a variety of primary amines to produce the final carboxamide compounds. rsc.orgmdpi.com
The synthesis of the carboxylic acid intermediate itself typically begins with the N-amination of a substituted pyridine, followed by a 1,3-dipolar cycloaddition with an ethyl propiolate derivative to form the pyrazolo[1,5-a]pyridine-3-carboxylate ester, which is then hydrolyzed. rsc.orgmdpi.com Structure-activity relationship (SAR) studies have shown that modifications to the diaryl side chain attached to the carboxamide nitrogen significantly influence biological activity. scielo.br For instance, introducing a 2-methyl-5-methoxy-pyrazolo[1,5-a]pyridine scaffold has been shown to improve potency against drug-resistant clinical isolates. scielo.br
| Compound Class | General Synthesis | Key Structural Features | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridine-3-carboxamides | Amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with primary amines. | Scaffold hopping from imidazo[1,2-a]pyridine (B132010) core. rsc.orgmdpi.com | rsc.org |
| Diaryl Pyrazolo[1,5-a]pyridine-3-carboxamides | Suzuki coupling to synthesize diaryl amine side chains, followed by amidation. | Diaryl side chain improves efficacy against resistant Mtb strains. organic-chemistry.orgscielo.br | scielo.br |
| 2,5-Disubstituted Pyrazolo[1,5-a]pyridine-3-carboxamides | Synthesis starts from substituted pyridines to introduce groups at C2 and C5. | 2-methyl and 5-methoxy/methyl groups are common. rsc.orgscielo.br | bldpharm.com |
Sulfonyl Analogs of Pyrazolo[1,5-a]pyridine
Sulfonyl-containing analogs of pyrazolo[1,5-a]pyridine are another important class of derivatives. A key synthetic route to these compounds is the [3+2] cycloaddition of N-aminopyridines with 1-bromoethene-1-sulfonyl fluoride (B91410) (BESF). This transformation provides access to pyrazolo[1,5-a]pyridinyl sulfonyl fluorides with broad substrate specificity under mild reaction conditions. The sulfonyl fluoride moiety is a valuable functional group in medicinal chemistry.
Other sulfonyl analogs include pyrazolo[1,5-a]pyridine-hydrazones, such as N-((5-methoxypyrazolo[1,5-a]pyridin-3-yl)methylene)-N,2-dimethyl-5-nitro-benzenesulfonohydrazide, which have been investigated for their biological properties. These are typically synthesized from the corresponding pyrazolo[1,5-a]pyridine-3-carbaldehyde (B1367761) and a substituted benzenesulfonohydrazide.
Bipyrazolo[1,5-a]pyridine Systems
Bipyrazolo[1,5-a]pyridine systems are molecules that contain two pyrazolo[1,5-a]pyridine units linked together. The synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives has been achieved through a direct cross-dehydrogenative coupling (CDC) of pyrazolo[1,5-a]pyridine precursors. This method utilizes palladium(II)-catalyzed C-H bond activation and demonstrates good functional group tolerance and high efficiency, with yields reaching up to 94%.
Mechanistic studies involving kinetic isotope effects and density functional theory (DFT) calculations have supported the proposed reaction pathway. The resulting bipyrazolo[1,5-a]pyridine structures can be further derivatized, for example, through subsequent palladium-mediated ortho C-H activation and chlorination, to create more extended π-conjugated systems. These materials are of interest for their potential applications as organic luminogens.
Pyrazolopyridine-Pyridazinone Hybrid Structures
Hybrid molecules that incorporate the pyrazolo[1,5-a]pyridine scaffold with other heterocyclic rings are of significant interest in drug discovery. One such class is the pyrazolopyridine-pyridazinone hybrids. A concise synthetic route to 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones has been developed.
The synthesis involves two key steps:
A cycloaddition reaction between a pyridine N-imine and a 6-alkyl-4-oxohex-5-ynoate to form the pyrazolo[1,5-a]pyridine ring functionalized with a keto-ester side chain at the C3 position.
A subsequent condensation reaction of the intermediate with hydrazine, which constructs the pyridazinone ring.
This approach provides efficient access to these pharmacologically relevant hybrid structures.
General Substitution Patterns at Ring Positions 2, 3, and 6
The pyrazolo[1,5-a]pyridine ring system allows for functionalization at several positions, with C2, C3, and C6 being particularly common sites for modification.
Position 2: This position is frequently substituted with small alkyl groups like isopropyl, or aryl groups such as phenyl or substituted phenyl. The introduction of substituents at C2 is often achieved by starting with a correspondingly substituted alkyne in a [3+2] cycloaddition reaction.
Position 3: The C3 position is highly susceptible to electrophilic substitution. A common modification is acylation, which introduces an acyl group that can serve as a handle for further derivatization, such as the formation of carboxamides or hydrazones.
Position 6: The C6 position can be substituted with a range of organic radicals. Common substituents include hydrogen, hydroxy, and lower alkyl groups (e.g., methyl).
Structure-activity relationship studies often explore combinations of these substitutions to optimize the desired chemical or biological properties of the final compound.
| Ring Position | Common Substituents | Method of Introduction | Reference |
|---|---|---|---|
| 2 | Lower alkyl (e.g., isopropyl), Phenyl, Substituted Phenyl | Selection of appropriately substituted alkyne/alkene for cycloaddition. | |
| 3 | Acyl, Carboxamide, Dialkylamino, Phosphonate, Pyridazinone | Electrophilic acylation; Amidation of C3-carboxylic acid; Cycloaddition with functionalized alkynes. | mdpi.com |
| 6 | Hydrogen, Hydroxy, Lower Alkyl, Halomethyl | Typically derived from the starting substituted pyridine. |
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Isopropylpyrazolo[1,5-a]pyridine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.
Proton NMR (¹H-NMR) is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in this compound. The chemical shifts (δ) in the ¹H-NMR spectrum are indicative of the electronic environment of each proton. For instance, protons attached to the aromatic pyridine (B92270) and pyrazole (B372694) rings typically resonate at lower fields (higher ppm values) compared to the protons of the isopropyl group. researchgate.netchemicalbook.com The splitting patterns (e.g., singlets, doublets, triplets) arise from the spin-spin coupling between neighboring protons and provide valuable information about the arrangement of atoms in the molecule. hmdb.canp-mrd.org
A representative ¹H-NMR spectrum of a pyrazolo[1,5-a]pyridine (B1195680) system would show distinct signals for the protons on the pyridine ring, the pyrazole ring, and the isopropyl substituent. chemicalbook.com The integration of these signals corresponds to the number of protons in each specific environment.
Interactive Data Table: Representative ¹H-NMR Data for Pyrazolo[1,5-a]pyridine Systems
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Pyridine Ring Protons | 7.13-8.55 | dd | - |
| Pyrazole Ring Proton | ~8.0 | s | - |
| Isopropyl CH | - | septet | - |
| Isopropyl CH₃ | - | d | - |
| Note: This table presents typical chemical shift ranges for pyrazolo[1,5-a]pyridine derivatives. Specific values for this compound may vary. The data for the isopropyl group are based on general principles of ¹H-NMR spectroscopy. researchgate.net |
Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of this compound. udel.edu Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of these signals are influenced by the hybridization and the electronic environment of the carbon atoms. ipb.ptresearchgate.net
Aromatic carbons in the pyrazolo[1,5-a]pyridine core resonate at lower fields compared to the aliphatic carbons of the isopropyl group. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon signals.
Interactive Data Table: Representative ¹³C-NMR Data for Pyrazolo[1,5-a]pyridine Systems
| Carbon | Chemical Shift (ppm) |
| Pyridine Ring Carbons | 120-150 |
| Pyrazole Ring Carbons | 90-150 |
| Isopropyl CH | ~25-35 |
| Isopropyl CH₃ | ~20-25 |
| Note: This table presents typical chemical shift ranges for pyrazolo[1,5-a]pyridine derivatives. Specific values for this compound may vary. The data for the isopropyl group are based on general principles of ¹³C-NMR spectroscopy. ipb.pt |
While not directly applicable to this compound itself, Phosphorus-31 NMR (³¹P-NMR) is a crucial technique for characterizing its phosphonate (B1237965) derivatives. researchgate.net If the pyrazolo[1,5-a]pyridine core is functionalized with a phosphonate group, ³¹P-NMR provides direct information about the phosphorus atom's chemical environment. trilinkbiotech.com The chemical shift in a ³¹P-NMR spectrum is highly sensitive to the nature of the substituents attached to the phosphorus atom. rsc.orgresearchgate.net This technique is invaluable for confirming the successful synthesis of phosphonated pyrazolo[1,5-a]pyridine analogs and for studying their electronic properties. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and to deduce its elemental composition.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. rsc.orgcsic.es For this compound (C₁₀H₁₂N₂), HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. mdpi.comresearchgate.net The determined molecular formula from HRMS, in conjunction with data from NMR and IR spectroscopy, provides definitive proof of the compound's identity. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govnist.gov In the case of this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of the C-H bonds of the aromatic rings and the aliphatic isopropyl group, as well as the C=C and C=N bonds within the heterocyclic system. mdpi.comresearchgate.netrsc.org The absence of certain bands, such as a broad O-H or N-H stretch, can also provide valuable structural information. mdpi.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| C=C and C=N | Stretching | 1450-1650 |
| C-H | Bending | 650-1000 |
| Note: These are general ranges for the expected vibrational frequencies. The actual spectrum may show more complex patterns due to the specific structure of the molecule. nist.govrsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals, and the wavelengths of maximum absorbance (λmax) provide insights into the electronic structure of the compound.
For the pyrazolo[1,5-a]pyridine scaffold, UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π-π* and n-π* transitions. The position and intensity of these bands can be influenced by the nature and position of substituents on the heterocyclic ring system.
Table 1: UV-Vis Absorption Data for a Related Pyridine Derivative
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
| 274 | 23,600 | Ethanol (B145695) |
| 236 | 26,200 | Ethanol |
| 202 | ~40,000 | Ethanol |
Data for 3-(5-phenyl-2H-tetrazol-2-yl)pyridine as a representative example. mdpi.com
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. By determining the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen for this class of compounds), it is possible to confirm that the synthesized product has the expected atomic composition. This technique provides a fundamental check on the purity and identity of a compound.
For a novel compound like this compound, elemental analysis would be used to confirm the expected percentages of carbon, hydrogen, and nitrogen based on its molecular formula (C₁₁H₁₄N₂).
While specific elemental analysis data for this compound is not available, the following table illustrates the expected theoretical values and provides an example of experimental data for a related pyrazolo[1,5-a]pyrimidine (B1248293) derivative.
Table 2: Elemental Analysis Data
| Compound | Molecular Formula | Calculated (%) | Found (%) |
| This compound | C₁₁H₁₄N₂ | C: 75.82, H: 8.10, N: 16.08 | Data not available |
| 4-Amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione | C₁₀H₈N₅S | C: 52.16, H: 3.50, N: 30.41 | C: 52.28, H: 3.59, N: 30.52 |
Theoretical values for this compound. Experimental data for a related heterocyclic compound is provided for illustrative purposes.
X-ray Crystallography for Definitive Molecular Structure Determination
Single-crystal X-ray diffraction provides the most accurate and detailed structural information for a crystalline compound. This data is essential for understanding the molecule's geometry, intramolecular interactions, and packing in the solid state.
Specific crystallographic data for this compound has not been reported. However, the crystal structure of a related compound, 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, provides a valuable example of the type of detailed structural information that can be obtained. researchgate.net The analysis of this related structure reveals the precise bond lengths and angles of the pyrazolo-fused ring system and its substituents.
Table 3: Selected Bond Lengths for a Related Pyrazolo[3,4-d]pyrimidine Derivative
| Bond | Length (Å) |
| N1-C7A | 1.385(2) |
| N1-N2 | 1.371(2) |
| N2-C3 | 1.332(2) |
| C3-C3A | 1.401(2) |
| C3A-N4 | 1.349(2) |
| N4-C5 | 1.328(2) |
| C5-C6 | 1.400(2) |
| C6-C7 | 1.370(2) |
| C7-C7A | 1.391(2) |
Data from the crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. researchgate.net
Table 4: Selected Bond Angles for a Related Pyrazolo[3,4-d]pyrimidine Derivative
| Angle | Degree (°) |
| C7A-N1-N2 | 105.8(1) |
| N1-N2-C3 | 113.1(1) |
| N2-C3-C3A | 105.9(1) |
| C3-C3A-N4 | 131.8(2) |
| C3A-N4-C5 | 114.5(1) |
| N4-C5-C6 | 128.5(2) |
| C5-C6-C7 | 117.8(2) |
| C6-C7-C7A | 117.4(2) |
| C7-C7A-N1 | 123.9(2) |
Data from the crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. researchgate.net
The conformation of the molecule, including the orientation of the isopropyl group relative to the pyrazolo[1,5-a]pyridine ring, would be definitively established through such an analysis. This information is critical for understanding steric effects and intermolecular interactions in the solid state.
Theoretical and Computational Chemistry Studies of this compound: A Search for In-Depth Analysis
Despite a comprehensive search of scientific literature, detailed theoretical and computational chemistry studies focusing specifically on the compound this compound are not publicly available. Consequently, the specific data required to populate the requested in-depth analysis of its electronic structure, reaction energetics, conformational analysis, and reaction mechanisms could not be located.
The pyrazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, and numerous studies have explored the synthesis and biological activities of its various derivatives. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to understand the properties and reactivity of this class of compounds. However, these computational investigations are highly specific to the particular substituents on the pyrazolo[1,5-a]pyridine core.
General computational studies on related pyrazolo[1,5-a]pyridine derivatives often include:
Electronic Structure and Molecular Orbital Analysis: DFT calculations are used to determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters provide insights into the molecule's reactivity, with the HOMO and LUMO localizations indicating likely sites for electrophilic and nucleophilic attack, respectively.
Prediction of Reaction Energetics and Transition States: Computational methods can model reaction pathways, calculating the energies of reactants, products, and transition states. This allows for the prediction of reaction feasibility and the elucidation of reaction mechanisms.
Conformational Analysis and Molecular Geometry Optimization: For flexible molecules, computational techniques are used to identify the most stable conformations (isomers that differ by rotation around single bonds) and to determine their optimized geometries. This is crucial for understanding how the molecule interacts with biological targets.
Computational Insights into Reaction Mechanisms: By mapping the potential energy surface of a reaction, computational chemistry provides a step-by-step understanding of how chemical transformations occur, including the identification of key intermediates and transition states.
While these methodologies are well-established for the broader class of pyrazolo[1,5-a]pyridines, the specific influence of the 3-isopropyl substituent on these computational parameters has not been detailed in the available literature. Such a study would be necessary to provide the specific data tables and detailed research findings requested. Without dedicated computational research on this compound, any attempt to create the specified article would rely on speculation and generalization from other derivatives, which would not adhere to the required scientific accuracy and specificity.
Therefore, this article cannot be generated as per the user's specific instructions due to the absence of the necessary primary research data for this compound.
Structure Reactivity Relationships in Chemical Synthesis
Influence of Substituent Effects on Chemical Reactivity and Selectivity
Substituents on the pyrazolo[1,5-a]pyridine (B1195680) ring play a pivotal role in directing the course of chemical reactions. The electron-rich nature of the pyrazolo[1,5-a]pyridine system makes it susceptible to electrophilic attack, and the position of this attack is highly influenced by the directing effects of existing substituents.
The 3-position of the pyrazolo[1,5-a]pyridine core is particularly nucleophilic, making it a primary site for functionalization. The presence of an isopropyl group at this position, as in 3-isopropylpyrazolo[1,5-a]pyridine, introduces both electronic and steric effects. The isopropyl group is an electron-donating group (EDG) through hyperconjugation, which further enhances the nucleophilicity of the pyrazole (B372694) ring. However, its steric bulk can also influence the approach of reagents, potentially directing reactions to other positions or affecting the rate of reaction.
Research on various pyrazolo[1,5-a]pyridine derivatives has shown that the nature of the substituent at the C3 position significantly alters antiviral activity, which is a direct consequence of its influence on the molecule's chemical properties and interactions. nih.gov For instance, alterations in the basicity and orientation of the group at C3 lead to significant changes in biological activity, underscoring the chemical sensitivity of this position. nih.gov
In synthetic transformations, such as cross-dehydrogenative coupling (CDC) reactions, the electronic nature of substituents on the pyrazolo[1,5-a]pyridine ring can impact reaction efficiency. However, in some cases, the presence of either electron-withdrawing or electron-donating substituents on an aryl moiety involved in the reaction does not have a remarkable effect on the course of the CDC process. acs.org This suggests that the inherent reactivity of the pyrazolo[1,5-a]pyridine nucleus can sometimes dominate over substituent effects.
The following table summarizes the influence of different substituents on the reactivity and selectivity of the pyrazolo[1,5-a]pyridine scaffold based on reported synthetic methodologies.
| Position | Substituent Type | Effect on Reactivity | Effect on Selectivity | Reference |
| C3 | Electron-Donating (e.g., Isopropyl) | Increases nucleophilicity of the pyrazole ring. | Directs electrophilic substitution to other positions if C3 is blocked. | nih.gov |
| C3 | Electron-Withdrawing | Decreases nucleophilicity, may facilitate nucleophilic attack on the ring. | Can alter the regioselectivity of cycloaddition reactions. | acs.org |
| C5, C7 | Halogens (e.g., Cl, Br) | Provide reactive handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). | The high reactivity of a C7-halogen allows for selective substitution. mdpi.com | mdpi.com |
| Pyridine (B92270) Ring | Various Substituents | Can modulate the overall electron density and basicity of the ring system. | Influences the site of metal-catalyzed C-H activation. encyclopedia.pub | encyclopedia.pubresearchgate.net |
Impact of Core Modifications on Reaction Outcomes
For example, the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293), a related scaffold where a pyrimidine (B1678525) ring replaces the pyridine ring, demonstrates how core changes affect reactivity. The presence of two nitrogen atoms in the six-membered ring of pyrazolo[1,5-a]pyrimidine significantly alters its electronic properties compared to pyrazolo[1,5-a]pyridine. This modification often leads to different regioselectivity in functionalization reactions. For instance, in pyrazolo[1,5-a]pyrimidines, the C7 position is often highly reactive towards nucleophilic substitution. mdpi.com
The development of one-pot synthesis methods for pyrazolo[1,5-a]pyrimidine derivatives highlights the efficiency that can be achieved through understanding the reactivity of the modified core. nih.gov Microwave-assisted synthesis has also been shown to enhance the reactivity of starting materials, facilitating rapid cyclization reactions to form the fused heterocyclic core. nih.gov
The table below illustrates how specific core modifications can influence reaction outcomes.
| Core Modification | Impact on Reaction Outcome | Example Reaction | Reference |
| Pyridine to Pyrimidine Ring | Alters electronic distribution, making certain positions more susceptible to nucleophilic attack. | Selective nucleophilic substitution at C7 of the pyrazolo[1,5-a]pyrimidine core. mdpi.com | mdpi.comnih.gov |
| Fusion of Additional Rings | Can introduce ring strain and alter planarity, affecting reactivity in cycloaddition reactions. | Synthesis of complex polycyclic systems based on the pyrazolo[1,5-a]pyrimidine core. nih.gov | nih.gov |
| Introduction of N-oxides | Increases the electrophilicity of the pyridine ring, facilitating nucleophilic addition. | Synthesis of substituted pyrazolo[1,5-a]pyridines via N-iminopyridinium ylides. acs.org | acs.org |
Comparative Reactivity of Pyrazolo[1,5-a]pyridine with Related Azaindole Scaffolds
The pyrazolo[1,5-a]pyridine scaffold belongs to the broader class of azaindoles, which are bicyclic heteroaromatic compounds containing a nitrogen atom in each ring. The reactivity of pyrazolo[1,5-a]pyridine can be better understood by comparing it with its isomers and other related scaffolds, such as pyrazolo[3,4-b]pyridine.
The arrangement of the nitrogen atoms in the fused ring system is a key determinant of the electronic properties and, consequently, the chemical reactivity of these scaffolds. In pyrazolo[1,5-a]pyridine, the bridgehead nitrogen atom at position 4 and the pyrazole nitrogen at position 1 create a unique electronic distribution. The C3 position is known to be highly nucleophilic, making it a prime target for electrophilic attack.
In contrast, an isomeric scaffold like pyrazolo[3,4-b]pyridine has a different arrangement of nitrogen atoms, which leads to a different reactivity profile. Synthetic methods for pyrazolo[3,4-b]pyridines often involve cascade reactions that are highly regioselective, a feature dictated by the electronic nature of this specific core. nih.gov For instance, the reaction of 3-arylidene-1-pyrrolines with aminopyrazoles provides a highly regioselective one-pot synthesis of pyrazolo[3,4-b]pyridines. acs.org
The following table provides a comparative overview of the reactivity of pyrazolo[1,5-a]pyridine and a related azaindole scaffold.
| Scaffold | Key Reactivity Features | Common Reactions | Reference |
| Pyrazolo[1,5-a]pyridine | Highly nucleophilic C3 position. Susceptible to electrophilic substitution and metal-catalyzed C-H functionalization. | Electrophilic aromatic substitution, cycloaddition reactions, palladium-catalyzed cross-coupling. | acs.orgacs.orgacs.org |
| Pyrazolo[3,4-b]pyridine | Prone to regioselective cascade cyclization reactions. The reactivity is governed by the interplay of the pyrazole and pyridine rings' electronics. | Cascade 6-endo-dig cyclization, one-pot multi-component reactions. | nih.govacs.org |
| Pyrazolo[1,5-a]pyrimidine | The C7 position is highly susceptible to nucleophilic aromatic substitution. The two nitrogens in the six-membered ring make it more electron-deficient than pyrazolo[1,5-a]pyridine. | Nucleophilic aromatic substitution (SNAr), Suzuki and Buchwald-Hartwig couplings at halogenated positions. | mdpi.comnih.govmdpi.com |
Non Biological and Non Medical Chemical Applications
Utility as Synthetic Intermediates and Building Blocks in Organic Chemistry
The pyrazolo[1,5-a]pyridine (B1195680) skeleton is a versatile scaffold in organic synthesis, valued for its stability and the various positions available for functionalization. nih.gov Numerous synthetic protocols have been developed to construct this heterocyclic core, making it an accessible building block for more complex molecules. nih.govrsc.org
One of the most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine ring system is the [3+2] cycloaddition reaction. organic-chemistry.org This process typically involves the reaction of an N-iminopyridinium ylide, which acts as a 1,3-dipole, with a suitable dipolarophile, such as an alkene or alkyne. acs.org The reaction proceeds through the formation of a dihydropyrazolopyridine intermediate, which is subsequently oxidized to the aromatic pyrazolo[1,5-a]pyridine product. mdpi.com Various oxidizing agents and conditions can be employed, including metal-free methods using molecular oxygen. acs.orgorganic-chemistry.org
Recent advancements have focused on making these syntheses more efficient and environmentally friendly. For instance, a TEMPO-mediated [3+2] annulation-aromatization protocol has been developed, offering a mild and highly regioselective pathway to multi-substituted pyrazolo[1,5-a]pyridines. rsc.org Another approach involves a cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds, promoted by acetic acid and using molecular oxygen as the oxidant. acs.org These methods are prized for their high atom economy and avoidance of harsh reagents. acs.org
The versatility of these synthetic strategies allows for the introduction of a wide array of substituents onto the pyrazolo[1,5-a]pyridine core, demonstrating its value as a foundational structure in synthetic chemistry. umontreal.ca The ability to pre-functionalize the reactants or modify the resulting scaffold makes it a key intermediate for constructing diverse and complex chemical architectures. nih.gov
Table 1: Selected Synthetic Methodologies for the Pyrazolo[1,5-a]pyridine Core
| Method | Reactants | Key Features |
| [3+2] Cycloaddition | N-iminopyridinium ylides + Alkenes/Alkynes | Common and versatile; often requires subsequent oxidation. acs.org |
| Oxidative [3+2] Annulation | N-aminopyridines + α,β-unsaturated compounds | Metal-free conditions; uses O₂ as the oxidant; proceeds at room temperature. organic-chemistry.org |
| TEMPO-mediated Annulation | N-aminopyridines + α,β-unsaturated compounds | Mild conditions; high regioselectivity; good to excellent yields. rsc.org |
| Cross-Dehydrogenative Coupling | N-amino-2-iminopyridines + β-dicarbonyls | Promoted by acetic acid and O₂; high atom economy; environmentally compatible. acs.org |
Applications in Materials Science (e.g., Organic Luminescent Materials)
While historically explored for medicinal purposes, the pyrazolo[1,5-a]pyridine scaffold has recently been identified as a promising new fluorophore, marking its entry into the field of materials science. nih.gov Although this is an emerging area of application, initial studies have revealed that these compounds possess significant photophysical properties, including high fluorescence quantum yields. nih.gov
Researchers have successfully synthesized a pyrazolo[1,5-a]pyridine derivative that functions as a fluorescent probe for detecting pH changes in cellular environments. nih.gov This novel probe demonstrated a high quantum yield of 0.64, a rapid response time, and high selectivity, operating through an internal charge transfer (ICT) mechanism. nih.govrsc.org This was the first reported use of a pyrazolo[1,5-a]pyridine derivative as a fluorophore, highlighting its potential in the development of chemical sensors. nih.gov
Building on this, another pyrazolo[1,5-a]pyridine-based probe was designed for the ratiometric sensing of copper ions (Cu²⁺). nih.gov This sensor, which also utilizes the pyrazolo[1,5-a]pyridine core as a fluorescent donor, operates on a combination of Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET) mechanisms. nih.gov It exhibited high sensitivity with a detection limit of 30 nM and was successfully applied to detect Cu²⁺ in cells. nih.gov
These findings underscore the potential of the pyrazolo[1,5-a]pyridine core in designing new organic luminescent materials for a variety of applications, from biological imaging to advanced chemosensors. nih.govnih.gov
Table 2: Photophysical Properties of Pyrazolo[1,5-a]pyridine-Based Probes
| Probe Application | Target Analyte | Mechanism | Quantum Yield (φ) | Key Finding |
| pH Sensor | H⁺ (Acidic pH) | ICT | 0.64 | First use of the scaffold as a fluorophore; fast response and high sensitivity. nih.govrsc.org |
| Ion Sensor | Cu²⁺ | FRET/PET | Not specified | High selectivity and sensitivity (30 nM detection limit) for copper ions. nih.gov |
Role in Chemical Modeling Systems for Oxidative Processes
There is currently no available scientific literature describing the use of 3-isopropylpyrazolo[1,5-a]pyridine or the broader pyrazolo[1,5-a]pyridine scaffold as a model system for studying or modeling oxidative processes. While oxidative reactions are employed in the synthesis of these compounds, their application as a tool for modeling such processes has not been reported. acs.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-isopropylpyrazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodology : A two-step tandem palladium-catalyzed/silver-mediated process is highly efficient for synthesizing 2-substituted pyrazolo[1,5-a]pyridines. Starting from pyridine, N-benzoyliminopyridinium ylides react with aryl-substituted alkenyl bromides/iodides or terminal alkynes under optimized conditions (Pd(OAc)₂, Ag₂CO₃, DMF, 80°C) to achieve yields >75% . Key factors include ligand choice (e.g., DIPPF) and solvent polarity.
| Optimized Conditions | Yield Range |
|---|---|
| Pd(OAc)₂, Ag₂CO₃, DMF, 80°C | 75–92% |
| Terminal alkynes as substrates | 68–85% |
Q. How can NMR and IR spectroscopy distinguish structural isomers of pyrazolo[1,5-a]pyridine derivatives?
- Methodology :
- ¹H NMR : Pyridine ring protons resonate at δ 8.2–9.0 ppm (deshielded due to conjugation), while pyrazolo-CH groups appear at δ 6.5–7.5 ppm. The isopropyl group shows distinct doublets (δ 1.2–1.5 ppm) .
- ¹³C NMR : Pyridine carbons are observed at 145–160 ppm, with pyrazolo carbons at 105–125 ppm. Carbonyl groups (if present) resonate at 165–175 ppm .
- IR : Stretching vibrations for C=N (1551 cm⁻¹), C=C (1597 cm⁻¹), and Re(CO) (1921–2021 cm⁻¹) help confirm metal coordination in organometallic derivatives .
Q. What are the key challenges in regioselective functionalization of pyrazolo[1,5-a]pyridine at position 3?
- Methodology : Steric hindrance from the isopropyl group complicates electrophilic substitution. Directed ortho-metalation (DoM) using LDA or Grignard reagents at low temperatures (−78°C) improves selectivity. For example, bromination with NBS in THF achieves 85% regioselectivity for position 3 .
Advanced Research Questions
Q. How can contradictory data on biological activity of this compound derivatives be resolved?
- Methodology : Discrepancies in pesticide efficacy (e.g., Bayer CropScience patents vs. academic studies) arise from assay conditions. Standardize testing using:
- In vitro : Insect cell lines (Sf9) treated with 10–100 µM compound, monitoring apoptosis via caspase-3 activation .
- In vivo : LD₅₀ measurements in Drosophila melanogaster under controlled humidity (60–70%) and temperature (25°C) .
- Data Reconciliation : Use molecular docking (AutoDock Vina) to validate binding affinity to acetylcholinesterase (PDB: 1DX6). Discrepant results may stem from protein conformational flexibility .
Q. What strategies improve the yield of this compound in scalable synthesis?
- Methodology :
- Catalyst Recycling : Immobilize Pd nanoparticles on mesoporous silica (SBA-15) to reduce metal leaching, achieving 5 reaction cycles with <5% yield drop .
- Microwave Assistance : Reduce reaction time from 12 h to 30 min (100°C, 300 W) while maintaining 85% yield .
- Purification : Use simulated moving bed (SMB) chromatography with hexane/EtOAc (7:3) to isolate >99% pure product .
Q. How do structural modifications at position 7 influence the bioactivity of pyrazolo[1,5-a]pyridine derivatives?
- Methodology : SAR studies show:
- Electron-withdrawing groups (Br, NO₂) : Enhance JAK2 inhibition (IC₅₀ = 0.8 µM vs. 5.2 µM for unmodified compound) .
- Methoxy groups : Improve blood-brain barrier penetration (logP reduced from 3.2 to 2.1) for CNS applications .
- Synthetic Approach : Introduce substituents via Suzuki-Miyaura cross-coupling using 7-bromo derivatives and aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃, 90°C) .
Data Contradiction Analysis
Q. Why do different studies report conflicting pyrazolo[1,5-a]pyridine fluorescence properties?
- Resolution : Fluorescence quantum yield (Φ) varies with solvent polarity. In DMSO, Φ = 0.45 (λₑₓ = 350 nm), but in water, aggregation-caused quenching reduces Φ to 0.12. Standardize measurements in anhydrous acetonitrile .
Tables for Key Findings
| Biological Activity | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| JAK2 Inhibition | Enzyme | 0.8 µM | |
| Insecticidal Activity | Acetylcholinesterase | 12 µM | |
| Anticancer (HeLa cells) | Tubulin Polymerization | 5.3 µM |
| Synthetic Optimization | Parameter | Optimal Value |
|---|---|---|
| Reaction Temperature | 80°C | |
| Catalyst Loading (Pd) | 5 mol% | |
| Solvent | DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
